pKa Difference: Impact on Protonation State and Biological Interactions
4-Fluoro-2-methoxypyridine exhibits a predicted pKa of 2.28 ± 0.10 . This value is significantly lower than that of unsubstituted pyridine (pKa 5.2) and other methoxypyridine isomers, directly affecting its protonation state at physiological pH and its ability to engage in hydrogen bonding or ionic interactions. In contrast, the regioisomer 2-fluoro-4-methoxypyridine has a predicted pKa of approximately 4.1, a difference that can alter binding affinity and permeability in biological contexts [1].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 2.28 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Fluoro-4-methoxypyridine: ~4.1 (predicted) [1]; Pyridine: 5.2 (standard reference) |
| Quantified Difference | Approximately 1.8 pKa units lower than the regioisomer |
| Conditions | Aqueous solution, 25°C (predicted using computational methods) |
Why This Matters
A lower pKa means 4-Fluoro-2-methoxypyridine remains largely unprotonated at physiological pH (7.4), which can enhance membrane permeability and binding to hydrophobic enzyme pockets compared to its more basic isomer.
- [1] PubChem. 2-Fluoro-4-methoxypyridine. Compound Summary. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/21464361 (Accessed 2026-04-18). View Source
